molecular formula C12H19BO2S B2417162 2-(3,5-Dimethylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1643467-82-6

2-(3,5-Dimethylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B2417162
CAS RN: 1643467-82-6
M. Wt: 238.15
InChI Key: AGHHRSXGOHENRR-UHFFFAOYSA-N
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Description

Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heterocycle that contains one sulfur as a heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Fluorescence and Nanoparticle Synthesis

  • The compound is utilized in the synthesis of heterodifunctional polyfluorenes, leading to the formation of stable nanoparticles with diameters of 25-50 nm when dispersed in water. These particles exhibit high fluorescence emission with quantum yields up to 84%, which can be tuned to longer wavelengths by energy transfer to the perylene monoimide dye. This bright and enduring fluorescence is essential for applications where fluorescence detection is used, such as bioimaging and sensors (Fischer, Baier, & Mecking, 2013).

Polymer Synthesis

  • The compound plays a crucial role in the Suzuki synthesis of highly head-to-tail regioregular polyalkylthiophenes, offering a pathway to synthesize polymers with specific structural orientations. This process is significant for the production of conducting and semiconducting polymers, often used in electronic devices like transistors and solar cells (Liversedge et al., 2006).

Material Science and Nanotechnology

  • A series of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives have been synthesized, paving the way for the creation of new materials for applications like Liquid Crystal Display (LCD) technology. These materials are also being studied for their potential therapeutic applications in treating Neurodegenerative diseases (Das et al., 2015).

Crystallography and Computational Chemistry

  • The compound is involved in the synthesis of boric acid ester intermediates with benzene rings, which are studied through crystallography and computational chemistry techniques like Density Functional Theory (DFT). These studies help in understanding the molecular structure and properties of these compounds, which is vital for designing molecules with desired physical and chemical properties (Huang et al., 2021).

Mechanism of Action

Thiophene-based compounds exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Thiophene-based molecules have potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching and so forth .

properties

IUPAC Name

2-(3,5-dimethylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BO2S/c1-8-7-9(2)16-10(8)13-14-11(3,4)12(5,6)15-13/h7H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHHRSXGOHENRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(S2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1643467-82-6
Record name 2-(3,5-dimethylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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